molecular formula C9H16O2 B12841668 3,6-Dimethylhept-5-enoic acid

3,6-Dimethylhept-5-enoic acid

Cat. No.: B12841668
M. Wt: 156.22 g/mol
InChI Key: TYIVYMIPIWTKAD-UHFFFAOYSA-N
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Description

3,6-Dimethylhept-5-enoic acid is an organic compound with the molecular formula C9H16O2 It is characterized by a heptenoic acid backbone with two methyl groups attached at the 3rd and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylhept-5-enoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 3-methyl-2-buten-1-ol, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions typically involve the use of strong bases like sodium hydride (NaH) for the alkylation step and oxidizing agents such as potassium permanganate (KMnO4) for the oxidation step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation of suitable intermediates followed by oxidation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylhept-5-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly at the double bond, using reagents like halogens (e.g., bromine) or hydrogen halides (e.g., HBr).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), hydrogen bromide (HBr)

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

3,6-Dimethylhept-5-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,6-Dimethylhept-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3,6-Dimethyl-3-hydroxy-6-heptenoic acid
  • 3,6-Dimethyl-5-heptenoic acid

Comparison: 3,6-Dimethylhept-5-enoic acid is unique due to its specific structural features, such as the position of the double bond and the methyl groups. Compared to similar compounds, it may exhibit different reactivity and properties, making it suitable for specific applications. For instance, the presence of the double bond can influence its chemical behavior and interactions with other molecules.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3,6-dimethylhept-5-enoic acid

InChI

InChI=1S/C9H16O2/c1-7(2)4-5-8(3)6-9(10)11/h4,8H,5-6H2,1-3H3,(H,10,11)

InChI Key

TYIVYMIPIWTKAD-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C(C)C)CC(=O)O

Origin of Product

United States

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